Methyl 3-Hydroxybenzoate

描述

This compound has been reported in Excoecaria acerifolia with data available.

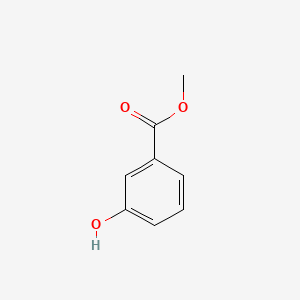

Structure

2D Structure

属性

IUPAC Name |

methyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUCHDXIBAQWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173071 | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19438-10-9 | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569M9G3STJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxybenzoate is an organic compound with the chemical formula C₈H₈O₃. As a methyl ester of 3-hydroxybenzoic acid, it belongs to the paraben family and finds applications as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its known biological activities and interactions with cellular pathways, offering valuable insights for its application in research and drug development.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a hydroxyl group and a methyl ester group at positions 3 and 1, respectively.

Molecular Formula: C₈H₈O₃

Molecular Weight: 152.15 g/mol

CAS Registry Number: 19438-10-9

Synonyms: 3-Hydroxybenzoic acid methyl ester, m-Carbomethoxyphenol, Methyl m-hydroxybenzoate

Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 70-74 °C | [2] |

| Boiling Point | 280-281 °C at 709 mmHg | [2] |

| Solubility | ||

| Water | Slightly soluble | [1] |

| Alcohols | Soluble | [1] |

| Ethers | Soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| pKa | 9.15 ± 0.10 (Predicted) |

Chemical Properties and Reactivity

This compound possesses two primary functional groups that dictate its chemical reactivity: a phenolic hydroxyl group and a methyl ester group.

-

Acidity: The phenolic hydroxyl group imparts weak acidic properties to the molecule.

-

Ester Hydrolysis: The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxybenzoic acid and methanol (B129727).

-

Incompatibilities: It is incompatible with strong oxidizing agents.

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound and a standard protocol for its synthesis.

Melting Point Determination

The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point can be determined using a micro-reflux method, which is suitable for small quantities of the substance.

Methodology:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Clamp the test tube in a heating block or oil bath.

-

Suspend a thermometer with the bulb positioned in the vapor phase just above the liquid surface.

-

Heat the sample gently until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the test tube, level with the thermometer bulb.

-

Record the steady temperature at which the liquid and vapor are in equilibrium; this is the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed through simple mixing.

Methodology:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone) to the test tube.

-

Vigorously shake the test tube for 1-2 minutes.

-

Observe whether the solid dissolves completely. If it dissolves, it is considered soluble. If a significant amount of solid remains, it is considered slightly soluble or insoluble.

Synthesis of this compound (Fischer-Speier Esterification)

This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid and methanol using an acid catalyst.

Reaction Scheme: 3-Hydroxybenzoic Acid + Methanol --(H⁺ catalyst, heat)--> this compound + Water

Experimental Workflow for Synthesis

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

Solvent: Typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Chemical Shifts (δ):

-

~3.9 ppm (singlet, 3H, -OCH₃)

-

~6.9-7.6 ppm (multiplets, 4H, aromatic protons)

-

A broad singlet corresponding to the phenolic -OH proton (its chemical shift is concentration and solvent dependent).

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Solvent: Typically CDCl₃ or DMSO-d₆.

-

Expected Chemical Shifts (δ):

-

~52 ppm (-OCH₃)

-

~115-131 ppm (aromatic carbons)

-

~158 ppm (aromatic carbon attached to -OH)

-

~167 ppm (carbonyl carbon of the ester)

-

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Key Absorption Bands (cm⁻¹):

-

~3300 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1600, 1450 cm⁻¹: C=C stretching within the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Key Fragments (m/z):

-

152: Molecular ion peak [M]⁺.

-

121: Loss of a methoxy (B1213986) group (-OCH₃).

-

93: Loss of the carbomethoxy group (-COOCH₃).

-

Biological Activity and Signaling Pathways

Antimicrobial Mechanism of Action

This compound, as a member of the paraben family, exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The generally accepted mechanism of action for parabens involves the disruption of microbial cellular processes.[1] This includes:

-

Disruption of Membrane Transport: Parabens are thought to interfere with the function of the cell membrane, disrupting essential transport processes and leading to a loss of cellular integrity.[3]

-

Inhibition of Synthesis: They may inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.[3]

-

Enzyme Inhibition: Parabens can inhibit the activity of key enzymes, such as ATPases and phosphotransferases, which are crucial for cellular metabolism.[3]

Logical Relationship of Antibacterial Action

Caption: Postulated mechanism of antibacterial action for parabens.

Interaction with Cellular Signaling Pathways

Direct and detailed evidence for the interaction of this compound with specific signaling pathways in mammalian cells is limited in the current scientific literature. However, studies on related compounds and the broader class of parabens provide some insights:

-

A study on the structurally similar compound, Methyl 3,4-dihydroxybenzoate (MDHB) , demonstrated that it can alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway .[4][5] MDHB was shown to upregulate the expression of the transcription factor Nrf2 and its downstream antioxidant enzymes.[4][5] While this provides a potential avenue of investigation, it is not direct evidence for the action of this compound.

-

Research on methyl p-hydroxybenzoate (methylparaben) has indicated that it can affect gene expression levels related to pathways that modulate cell growth and basic molecular processes in mouse embryonic stem cells.

Given the limited specific data on this compound's interaction with signaling pathways, further research is required to elucidate its precise molecular targets and mechanisms of action in mammalian systems, which is of high importance for its application in drug development.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. The experimental protocols provided in this guide offer a practical framework for its analysis and synthesis in a laboratory setting. While its general antimicrobial mechanism is understood, its specific interactions with mammalian cellular signaling pathways remain an area that warrants further investigation. For researchers and professionals in drug development, understanding these fundamental properties is the first step toward exploring the potential therapeutic applications and safety profile of this and related compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of methyl p-hydroxybenzoate on the culture of mammalian cell - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-hydroxybenzoate, a significant organic compound with applications in the pharmaceutical and cosmetic industries. This document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Special emphasis is placed on its role as an antimicrobial agent and its mechanism of action. Detailed experimental protocols for its synthesis and spectroscopic identification are provided to aid researchers in their practical applications.

Chemical Identity and Properties

This compound is a benzoate (B1203000) ester and a member of the phenol (B47542) class of compounds.[1] It is recognized for its utility as a preservative in various formulations and as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 19438-10-9 | |

| Synonyms | 3-Hydroxybenzoic acid methyl ester, 3-(Methoxycarbonyl)phenol, Methyl m-hydroxybenzoate | [2][3] |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 70-74 °C | [2][3] |

| Boiling Point | 280-281 °C (at 709 mmHg) | [3] |

| Solubility | Soluble in alcohol, chloroform, dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[1][3][4] Slightly soluble in water.[5] | |

| pKa | 9.15 ± 0.10 (Predicted) | [1][3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of 3-hydroxybenzoic acid with methanol, using a strong acid as a catalyst.[6]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

3-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Solvents for recrystallization (e.g., benzene/cyclohexane or ethyl acetate/hexane)

Procedure:

-

Dissolve 3-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.

-

Reflux the mixture for several hours (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Wash the ether solution sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system to obtain a white solid.

Applications in Research and Drug Development

This compound is primarily recognized for its antimicrobial properties, making it a valuable preservative in cosmetics and pharmaceutical formulations.[5] It serves as a precursor in the synthesis of more complex molecules, such as 3-hydroxybenzene-1,2-dicarbaldehyde.[4]

Mechanism of Antibacterial Action

The antibacterial effect of this compound is attributed to its phenolic hydroxyl group.[5] The mechanism is believed to involve the disruption of microbial cell membranes, the denaturation of intracellular proteins, and the inhibition of essential enzymatic activities, including those in the respiratory chain.[5][6]

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The typical spectral width is 0-220 ppm.

4.1.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone). Apply a drop of this solution onto a salt plate (NaCl or KBr).[7] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the specific instrument and experimental goals.

References

- 1. This compound | 19438-10-9 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 19438-10-9 | Benchchem [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of Methyl 3-Hydroxybenzoate: A Technical Guide for Researchers

An in-depth examination of the solubility of methyl 3-hydroxybenzoate in common laboratory solvents, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

Introduction

This compound, a benzoate (B1203000) ester and a member of the phenol (B47542) class, is a compound of interest in various fields of chemical research and development. An understanding of its solubility in a range of common laboratory solvents is fundamental for its application in synthesis, purification, formulation, and analytical method development. This technical guide provides a summary of available quantitative and qualitative solubility data for this compound and details a comprehensive experimental protocol for its determination.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 6864 mg/L | 25 | Estimated value. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥ 2.5 mg/mL | Not Specified | [1] |

| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative data[2][3][4][5]. |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Qualitative data[2][3][4][5]. |

| Methanol | CH₃OH | Soluble | Not Specified | Qualitative data[2][3][4][5]. |

| Acetone | C₃H₆O | Data Not Available | - | - |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - | - |

| Dichloromethane | CH₂Cl₂ | Data Not Available | - - | |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | - |

Experimental Protocol: Determination of a Saturated Solution of this compound

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of this compound in a given solvent. This method is robust and can be adapted for various analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (analytical standard, >99% purity)

-

Selected solvent (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or test tube. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point[6].

-

Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards of known concentrations.

-

Measure the absorbance of the standards and the diluted sample at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Calculate the concentration of the saturated solution from the absorbance of the diluted sample and the calibration curve, taking into account the dilution.

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in common laboratory solvents and a detailed, adaptable protocol for its experimental determination. While qualitative data indicates its solubility in several polar and non-polar organic solvents, a clear need exists for further quantitative studies to expand the available data, particularly for solvents such as acetone, ethyl acetate, dichloromethane, and dimethylformamide. The provided experimental workflow offers a standardized approach for researchers to generate reliable and reproducible solubility data, which is crucial for the effective application of this compound in scientific research and development.

References

What is the molecular structure and weight of Methyl 3-Hydroxybenzoate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of Methyl 3-Hydroxybenzoate, a significant biochemical reagent in life science research.[1]

Quantitative Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₈O₃[2][3][4][5][6] |

| Molecular Weight | 152.15 g/mol [2][3][4][5][7] |

| CAS Number | 19438-10-9[2][4][5][7] |

| Appearance | White to almost white crystalline powder[3] |

| Melting Point | 70-72 °C[4][5][7] |

| Boiling Point | 280-281 °C at 709 mmHg[4][5][7] |

| Linear Formula | HOC₆H₄CO₂CH₃[7] |

| SMILES String | COC(=O)c1cccc(O)c1[7][8] |

Molecular Structure

This compound is an aromatic compound, specifically a benzoate (B1203000) ester and a member of the phenols.[4] Its structure consists of a benzene (B151609) ring substituted by a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group at the meta-position (positions 1 and 3). This arrangement is crucial for its chemical reactivity and biological activity.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided within the scope of this document. For specific methodologies, researchers are encouraged to consult primary literature and established chemical synthesis databases. The compound has been utilized in the synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde.[4]

Applications in Research

This compound serves as a versatile biochemical reagent and building block in organic synthesis.[1] It is used in the preparation of more complex molecules, including O-methyl O-[3-methyl-4-(methylthio)phenyl]O-(3-methylcarboxyphenyl) phosphorothioate.[4] Its bioactive properties make it a compound of interest for life science and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 19438-10-9 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 99 19438-10-9 [sigmaaldrich.com]

- 8. This compound [stenutz.eu]

Unveiling the Elusive Natural Presence of Methyl 3-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybenzoate, a phenolic compound with potential applications in pharmaceuticals and as a chemical intermediate, has a natural occurrence that is both intriguing and sparsely documented. This technical guide provides a comprehensive overview of the current scientific understanding of its natural sources, biosynthesis, and the analytical methodologies used in its study. While its precursor, 3-hydroxybenzoic acid, is more widely distributed in the plant kingdom, the presence of this compound appears to be limited and, in some cases, contested. This guide aims to consolidate the available data, clarify the existing ambiguities, and provide a roadmap for future research in this area.

Natural Occurrence: A Picture of Scarcity and Contention

The natural occurrence of this compound is not well-established, with limited and sometimes conflicting reports. In contrast, its corresponding carboxylic acid, 3-hydroxybenzoic acid, has been identified in a variety of plants.

Reported Occurrences of this compound

One database of volatile compounds in food suggests the presence of this compound in a few plant species.[1] However, independent verification and quantitative analysis in peer-reviewed literature are largely absent. The most cited, yet unconfirmed, quantitative value is for chicory root extract.

Table 1: Reported, Unconfirmed Natural Occurrences of this compound

| Species | Plant Part | Concentration | Citation |

| Cichorium intybus | Root Extract | 0.64% | [1] |

| Orchis mascula | - | Presence reported | [1] |

| Securidaca longepedunculata | - | Presence reported | [1] |

It is crucial to note that extensive phytochemical analyses of Orchis mascula and Securidaca longepedunculata have failed to identify this compound, instead reporting other volatile compounds, including isomers like methyl 2-hydroxybenzoate (methyl salicylate).[2][3] This discrepancy highlights the need for rigorous, modern analytical techniques to confirm these initial reports.

Natural Occurrence of the Precursor: 3-Hydroxybenzoic Acid

The precursor to this compound, 3-hydroxybenzoic acid, is more definitively found in nature. Its presence has been confirmed in several well-known plants.

Table 2: Confirmed Natural Occurrences of 3-Hydroxybenzoic Acid

| Species | Common Name | Plant Part | Concentration | Citation |

| Citrus paradisi | Grapefruit | - | Present | [4] |

| Olea europaea | Olive | Oil | Present | [4] |

| Mespilus germanica | Medlar | Fruit | Present | [4] |

The established presence of the precursor suggests that the potential for biosynthesis of the methyl ester exists in these plants, warranting further investigation.

Biosynthesis: From Shikimate to Methylated Phenolics

The biosynthesis of hydroxybenzoic acids in plants is a well-characterized process originating from the shikimate pathway. The subsequent methylation to form this compound is a plausible enzymatic step, though the specific enzyme responsible has not yet been identified.

The Shikimate Pathway and Formation of 3-Hydroxybenzoic Acid

Hydroxybenzoic acids are derived from the central phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to cinnamic acid and then to various hydroxycinnamic acids. These C6-C3 compounds can then be shortened to C6-C1 hydroxybenzoic acids through either a β-oxidative or a non-oxidative pathway.

Enzymatic Methylation

The final step in the formation of this compound is the methylation of the carboxylic acid group of 3-hydroxybenzoic acid. In plants, this reaction is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes utilize SAM as a methyl group donor to O-methylate a wide range of substrates, including phenolic acids. While specific O-methyltransferases for other hydroxybenzoic acid isomers have been characterized, an enzyme with specific activity for 3-hydroxybenzoic acid has yet to be isolated and described.

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Identification

The definitive identification and quantification of this compound in natural sources rely on robust analytical methodologies. The protocols employed in the analysis of volatile compounds from Securidaca longepedunculata, which led to the identification of other methyl hydroxybenzoate isomers, provide a blueprint for future investigations into the presence of the 3-hydroxy isomer.

General Workflow for Volatile Compound Analysis

The typical workflow for the analysis of volatile compounds from a plant matrix involves extraction followed by chromatographic separation and mass spectrometric detection.

Figure 2: General experimental workflow for volatile analysis.

Example Protocol: GC-MS Analysis of Securidaca longepedunculata Root Bark

The following is a generalized protocol based on studies that have successfully identified volatile compounds in Securidaca longepedunculata.

-

Sample Preparation: Dried and powdered root bark of the plant is used for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol, using methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

GC-MS Analysis:

-

Injection: A small volume of the extract, often after derivatization (e.g., silylation) to improve volatility, is injected into the GC-MS system.

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Compound Identification: The obtained mass spectra are compared with those in established spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation is achieved by comparing the retention time and mass spectrum with that of an authentic standard of this compound.

-

Quantification: The concentration of this compound can be determined by creating a calibration curve with a series of known concentrations of a certified reference standard. An internal standard is often added to the sample to correct for variations in injection volume and instrument response.

Signaling Pathways: A Role for Hydroxybenzoic Acids

While no specific signaling pathways involving this compound have been elucidated, its precursor, 3-hydroxybenzoic acid, and other hydroxybenzoic acids are known to play roles in plant defense and stress responses. They can act as signaling molecules in pathways leading to the production of phytoalexins and other defense-related compounds. Further research is needed to determine if this compound shares any of these signaling functions or if its methylation serves to modulate the activity of its precursor.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in phytochemical research. While there are tantalizing database entries suggesting its presence in a few plant species, the lack of corroborating evidence from rigorous, peer-reviewed studies is a significant gap. The conflicting reports regarding its presence in Securidaca longepedunculata underscore the importance of careful and comprehensive analytical work.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

-

Systematic Screening: A broad screening of plant species, particularly those known to produce 3-hydroxybenzoic acid, using sensitive and selective analytical techniques like GC-MS and LC-MS.

-

Confirmation and Quantification: Rigorous confirmation of the identity of this compound in any potential source using authentic standards, followed by accurate quantification.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific O-methyltransferase responsible for the methylation of 3-hydroxybenzoic acid in plants.

-

Bioactivity Studies: Investigation of the potential biological activities of this compound, which could spur further interest in its natural sources and synthetic production.

By addressing these research gaps, the scientific community can move closer to a definitive understanding of the natural world's capacity to produce this intriguing phenolic compound.

References

An In-depth Technical Guide to the Mechanism of Action for Methyl 3-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxybenzoate is a benzoate (B1203000) ester recognized for its utility as a preservative in the pharmaceutical and cosmetic industries.[1] Its primary mechanism of action is centered on its antimicrobial properties, which are attributed to the disruption of microbial cell integrity and key cellular functions. While its efficacy as a preservative is well-established, a detailed understanding of its specific molecular interactions, particularly within mammalian systems, remains an area of limited public knowledge. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, with a focus on its antimicrobial activity. It includes a summary of relevant quantitative data for related compounds, detailed experimental protocols for its investigation, and visualizations of its proposed mechanism and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known aspects of this compound's bioactivity and the existing knowledge gaps that warrant further investigation.

Introduction

This compound (CAS 19438-10-9), a methyl ester of 3-hydroxybenzoic acid, is a compound with established applications as a preservative in cosmetics, food, and pharmaceutical formulations.[2] Its utility stems from its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi.[2] Structurally, it belongs to the family of parabens, which are esters of p-hydroxybenzoic acid, although it is an isomer with the hydroxyl group in the meta position. This structural feature is crucial for its chemical and biological properties. Beyond its role as a preservative, this compound is also reported to possess anti-inflammatory and antiseptic properties, though the mechanisms underlying these effects are not well-elucidated in publicly available literature.[3]

This guide will delve into the core mechanism of action of this compound, focusing primarily on its well-documented antimicrobial effects. It will also touch upon the general mechanisms attributed to hydroxybenzoates and highlight the significant need for further research to fully characterize its pharmacological profile.

Antimicrobial Mechanism of Action

The primary mechanism of action of this compound as an antimicrobial agent is believed to involve a multi-pronged attack on microbial cells, a characteristic shared with other parabens. This mechanism can be broadly categorized into three main areas: disruption of cell membrane integrity, inhibition of cellular enzymes, and interference with nucleic acid synthesis.

-

Disruption of Cell Membrane: The lipophilic nature of the ester allows it to partition into the lipid bilayer of microbial cell membranes. This insertion is thought to disrupt the membrane's structure and function, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

-

Inhibition of Cellular Enzymes: this compound is proposed to inhibit the activity of key microbial enzymes. This inhibition may occur through the denaturation of proteins or by binding to active sites, thereby disrupting essential metabolic pathways like cellular respiration and electron transport.[2]

-

Interference with Nucleic Acid Synthesis: Some evidence for parabens suggests that they can inhibit the synthesis of DNA and RNA, although this mechanism is less well-characterized than membrane disruption.[4]

It is important to note that the antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain of the ester.[5] Therefore, while this compound is effective, longer-chain parabens like propylparaben (B1679720) and butylparaben (B1668127) often exhibit greater antimicrobial activity.[6]

Quantitative Data

Specific quantitative data for the biological activity of this compound, such as Minimum Inhibitory Concentrations (MICs), is not extensively available in the public domain. However, to provide a comparative context, the following table summarizes typical MIC values for other commonly used parabens against representative microorganisms. It is important to note that these values can vary depending on the specific experimental conditions.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Methylparaben | Staphylococcus aureus | 1000 - 4000 |

| Methylparaben | Escherichia coli | 500 - 2000 |

| Methylparaben | Candida albicans | 500 - 1000 |

| Ethylparaben | Staphylococcus aureus | 500 - 2000 |

| Ethylparaben | Escherichia coli | 250 - 1000 |

| Ethylparaben | Candida albicans | 250 - 500 |

| Propylparaben | Staphylococcus aureus | 125 - 500 |

| Propylparaben | Escherichia coli | 125 - 500 |

| Propylparaben | Candida albicans | 125 - 250 |

| Butylparaben | Staphylococcus aureus | 60 - 250 |

| Butylparaben | Escherichia coli | 60 - 250 |

| Butylparaben | Candida albicans | 60 - 125 |

Note: The data presented in this table are compiled from various sources on paraben activity and are intended for illustrative purposes. Specific MIC values for this compound would require dedicated experimental determination.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, ethanol) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cell Membrane Permeability Assay

This protocol outlines a fluorescence-based assay to assess the ability of this compound to disrupt microbial cell membranes.

Materials:

-

This compound

-

Test microorganisms

-

SYTOX Green nucleic acid stain

-

Propidium Iodide (PI)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

-

Black, clear-bottom 96-well plates

Procedure:

-

Cell Preparation: Grow the test microorganism to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash and resuspend the cells in PBS to a desired density.

-

Assay Setup: Add the cell suspension to the wells of a black, clear-bottom 96-well plate.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (vehicle only).

-

Fluorescent Dye Addition: Add SYTOX Green or Propidium Iodide to each well. These dyes can only enter cells with compromised membranes and will fluoresce upon binding to nucleic acids.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~485/520 nm for SYTOX Green, ~535/617 nm for PI). An increase in fluorescence intensity compared to the negative control indicates membrane damage.

Visualizations

Proposed Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Investigating Antimicrobial Mechanism

Caption: Workflow for investigating the antimicrobial mechanism.

Conclusion and Future Directions

This compound is an effective antimicrobial preservative with a generally accepted mechanism of action that involves the disruption of microbial cell membranes and the inhibition of essential cellular processes. However, this technical guide highlights a significant disparity between its practical application and the depth of publicly available mechanistic data. For researchers, scientists, and drug development professionals, several key areas require further investigation to fully understand the biological effects of this compound:

-

Quantitative Antimicrobial Data: There is a pressing need for systematic studies to determine the MIC values of this compound against a broad panel of clinically and industrially relevant microorganisms.

-

Specific Molecular Targets: The specific microbial enzymes or other molecular targets that are inhibited by this compound have not been definitively identified. Target identification studies would provide a more precise understanding of its antimicrobial action.

-

Mammalian Cell Pharmacology: The reported anti-inflammatory and antiseptic properties of this compound warrant a thorough investigation into its effects on mammalian cells. This includes identifying any specific receptor interactions, enzyme inhibition, and modulation of signaling pathways. The lack of such data represents a major gap in the pharmacological profile of this compound.

-

Metabolism and Metabolite Activity: Understanding the metabolic fate of this compound in both microbial and mammalian systems, and the biological activity of its metabolites, is crucial for a complete toxicological and pharmacological assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. Salicylic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methyl 3-Hydroxybenzoate: A Technical Guide to its Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybenzoate, a methyl ester of 3-hydroxybenzoic acid, is a phenolic compound that has garnered interest for its bioactive properties. Primarily utilized as a preservative in the cosmetic, pharmaceutical, and food industries, its biological activities extend beyond antimicrobial effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, including its antimicrobial, anti-inflammatory, and analgesic potential. While quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes existing knowledge, details relevant experimental protocols, and explores potential mechanisms of action based on related compounds.

Bioactive Properties of this compound

Antimicrobial Activity

Potential Anti-inflammatory and Analgesic Effects

Some sources suggest that this compound possesses anti-inflammatory and antiseptic properties, and it has been used in some topical analgesic formulations.[2] However, robust quantitative in vitro or in vivo data to substantiate these claims for this specific compound are currently lacking in the scientific literature. Research on related hydroxybenzoic acid derivatives has shown analgesic and anti-inflammatory potential, suggesting a possible avenue for future investigation of this compound.[3][4][5]

Antioxidant Potential

The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by donating a hydrogen atom to neutralize free radicals.[6] While direct experimental data from assays such as DPPH, ABTS, or FRAP for this compound are not widely published, the antioxidant capacity of other phenolic acids is well-documented.[7]

Quantitative Data Summary

A thorough review of the scientific literature reveals a scarcity of specific quantitative data for the bioactivity of this compound. The following table is intended to be populated as new research becomes available.

| Bioactivity | Test Organism/Model | Metric (e.g., MIC, IC50, % inhibition) | Value | Reference |

| Antimicrobial | Data Not Available | MIC | - | |

| Anti-inflammatory | Data Not Available | IC50 | - | |

| Analgesic | Data Not Available | % Inhibition | - | |

| Antioxidant (DPPH) | Data Not Available | IC50 | - | |

| Antioxidant (ABTS) | Data Not Available | IC50 | - | |

| Antioxidant (FRAP) | Data Not Available | Trolox Equivalents | - |

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of this compound are crucial for reproducible research. The following sections outline standard methodologies that can be adapted for this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11]

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required inoculum density.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages

This assay evaluates the potential of a compound to reduce the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium and seed them in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a pre-incubation period.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control. Determine the IC50 value.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common method to screen for peripheral analgesic activity.[3][4][5]

-

Animal Acclimatization: Acclimate mice to the laboratory conditions before the experiment.

-

Compound Administration: Administer different doses of this compound (e.g., orally or intraperitoneally) to different groups of mice. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., diclofenac (B195802) sodium).

-

Induction of Writhing: After a specific period, inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, observe each mouse for a set period (e.g., 20 minutes) and count the number of writhes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6][13][14]

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of this compound.

-

Reaction Mixture: Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Potential Signaling Pathways

While direct evidence for the effect of this compound on specific signaling pathways is limited, studies on structurally related compounds provide valuable insights into potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15][16][17] Research on a related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has shown that it can attenuate inflammatory bowel disease by regulating the TLR/NF-κB pathway.[6] This suggests that this compound may also exert anti-inflammatory effects by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.

Hypothetical inhibition of the NF-κB pathway by this compound.

Intracellular Calcium Signaling

Studies on the positional isomer, Methyl p-hydroxybenzoate, have demonstrated its ability to increase intracellular calcium concentrations ([Ca2+]i) by activating the Phospholipase C (PLC) / Inositol 1,4,5-trisphosphate (IP3) pathway, leading to the release of calcium from intracellular stores. The modulation of intracellular calcium is a key signaling mechanism in many cellular processes, and its dysregulation can be involved in various pathologies. This suggests that this compound could potentially interact with similar pathways, which warrants further investigation.

Conclusion and Future Directions

This compound is a bioactive compound with established antimicrobial properties. While its anti-inflammatory, analgesic, and antioxidant activities are plausible based on its chemical structure and research on related compounds, there is a clear need for further research to provide specific and quantitative data. Future studies should focus on determining the MIC values against a panel of clinically relevant microorganisms, quantifying its anti-inflammatory and analgesic effects using in vitro and in vivo models, and characterizing its antioxidant capacity. Furthermore, elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects will be crucial for understanding its full therapeutic potential. This technical guide serves as a foundation for such future investigations, highlighting the current knowledge and the significant opportunities for further research in this area.

References

- 1. This compound | 19438-10-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. NF-κB: Regulation by Methylation [scholarworks.indianapolis.iu.edu]

- 17. Targeting IKK and NF-κB for Therapy. (2017) | Joel Durand | 97 Citations [scispace.com]

Unveiling the Many Aliases of Methyl 3-Hydroxybenzoate: A Technical Guide for Researchers

A comprehensive guide to the synonyms, identifiers, and key properties of Methyl 3-Hydroxybenzoate, a crucial building block in pharmaceutical and chemical synthesis.

For researchers, scientists, and professionals in drug development, precise communication is paramount. The accurate identification of chemical compounds is the bedrock of reproducible and reliable scientific work. This compound, a versatile aromatic ester, is known in scientific literature by a variety of names. This technical guide provides a detailed overview of its key synonyms, registry numbers, and fundamental properties to ensure clarity and prevent ambiguity in research and development.

A Multiplicity of Names: Identifying this compound

The compound with the formal IUPAC name This compound is frequently referenced by several other systematic and common names. Understanding these synonyms is critical when searching databases, reviewing literature, and procuring chemical supplies. The following table summarizes the most common synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 19438-10-9 | [1][2][3][4] |

| Systematic Name | 3-Hydroxybenzoic acid methyl ester | [1][4][5] |

| Methyl m-hydroxybenzoate | [1][4][6] | |

| m-Hydroxybenzoic acid methyl ester | [1] | |

| Benzoic acid, 3-hydroxy-, methyl ester | [1][4] | |

| Common/Trivial Name | 3-(Methoxycarbonyl)phenol | |

| 3-Carbomethoxyphenol | ||

| m-Carbomethoxyphenol | [1][7] | |

| Methyl m-oxybenzoate | [1][7] | |

| Beilstein Registry Number | 2208129 | |

| EC Number | 243-071-5 | |

| MDL Number | MFCD00002295 | |

| PubChem CID | 88068 | [3][8] |

This consolidation of names and numbers from various chemical databases and suppliers like Sigma-Aldrich, PubChem, and ChemicalBook provides a robust reference for identifying this compound.[3][7][4][8]

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, offering a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [2][7] |

| Molecular Weight | 152.15 g/mol | [2][7] |

| Appearance | White to almost white powder or crystals | [5] |

| Melting Point | 70-72 °C | [9] |

| Boiling Point | 280-281 °C at 709 mmHg | [9] |

| InChI Key | YKUCHDXIBAQWSF-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cccc(O)c1 |

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound relies on a hierarchical and interconnected set of information. The following diagram illustrates the logical workflow for unequivocally identifying this compound.

Caption: Logical relationships for identifying this compound.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 19438-10-9 [amp.chemicalbook.com]

- 5. This compound 19438-10-9 | TCI AMERICA [tcichemicals.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound | 19438-10-9 [chemicalbook.com]

- 8. This compound | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-ヒドロキシ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note and Protocol: Standard Laboratory Synthesis of Methyl 3-Hydroxybenzoate

Introduction

Methyl 3-hydroxybenzoate is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its bifunctional nature, containing both a phenolic hydroxyl group and a methyl ester, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-hydroxybenzoic acid with methanol (B129727), utilizing an acid catalyst. The Fischer esterification is a common and effective method for this transformation.[1][2]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-hydroxybenzoic acid.

| Parameter | Value | Reference(s) |

| Reactants | ||

| 3-Hydroxybenzoic Acid | 10 g (72.5 mmol) | [3] |

| Methanol | 100 mL | [3] |

| Catalyst (Conc. HCl) | Catalytic amount | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [2][3] |

| Reaction Time | 24 hours | [3] |

| Product Information | ||

| Product Name | This compound | |

| Yield | 6.74 g (61%) | [3] |

| Appearance | White solid | [3] |

| Melting Point | 71-73 °C | [3] |

| Purification | ||

| Method | Recrystallization from benzene/cyclohexane | [3] |

Experimental Protocol

This protocol details the Fischer-Speier esterification of 3-hydroxybenzoic acid to synthesize this compound.

Materials:

-

3-hydroxybenzoic acid

-

Methanol (reagent grade)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Benzene

-

Cyclohexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 g (72.5 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.[3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[2][3]

-

Extraction: Dissolve the solid residue in 200 mL of diethyl ether and transfer it to a separatory funnel.[3]

-

Washing:

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[3]

-

Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a slightly yellow solid.[3]

-

Purification: Purify the crude this compound by recrystallization from a benzene/cyclohexane mixture to obtain a white solid.[3]

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Note: Protocol for the Esterification of 3-Hydroxybenzoic Acid Using Methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of 3-hydroxybenzoic acid is a fundamental reaction in organic synthesis, producing methyl 3-hydroxybenzoate, a versatile intermediate used in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The reaction involves the condensation of the carboxylic acid group of 3-hydroxybenzoic acid with methanol (B129727). A primary challenge is the selective esterification of the carboxylic acid in the presence of the phenolic hydroxyl group, which requires careful selection of catalysts and reaction conditions to maximize yield and minimize side reactions.[1]

The most common method for this transformation is the Fischer-Speier esterification, which employs an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2] This application note provides a detailed protocol for the synthesis of this compound via Fischer esterification, along with comparative data and characterization of the final product.

Data Presentation

Table 1: Comparative Reaction Conditions for the Synthesis of this compound

This table summarizes various reported conditions for the Fischer esterification of 3-hydroxybenzoic acid with methanol.

| Ester Product | Alcohol | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| This compound | Methanol | Conc. H₂SO₄ | Methanol | 8-24 hours | Reflux | Not Specified | [1] |

| This compound | Methanol | Catalytic HCl | Methanol | 24 hours | Reflux | 61% | [1][3] |

Table 2: Physicochemical Properties of this compound

This table outlines the key physical and chemical properties of the target compound.

| Property | Value | Reference |

| CAS Number | 19438-10-9 | |

| Molecular Formula | HOC₆H₄CO₂CH₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White solid | [3] |

| Melting Point | 70-73 °C | [3] |

| Boiling Point | 280-281 °C | |

| Assay | ≥99% |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Sulfuric Acid Catalyst

This protocol describes the synthesis of this compound using concentrated sulfuric acid as a catalyst.[1]

Materials and Equipment:

-

3-hydroxybenzoic acid

-

Methanol (anhydrous/reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Stirring plate and magnetic stir bar

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of methanol (e.g., 10 g of acid in 100 mL of methanol).[1][3]

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL).[1][4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[1] Continue refluxing for 8-24 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.[1]

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[1]

-

Extraction and Work-up:

-

Dissolve the resulting residue in diethyl ether or ethyl acetate (e.g., 150-200 mL).[1][3]

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the residual sulfuric acid.[1][3] Caution: CO₂ evolution may cause pressure buildup in the funnel; vent frequently.[5]

-

Perform additional washes with the bicarbonate solution until the aqueous layer is neutral or basic (test with pH paper).[5]

-

Wash the organic layer with brine to remove residual water.[1][3]

-

-

Drying and Concentration:

-

Purification: The crude product, often a slightly yellow solid, can be further purified by recrystallization (e.g., from a benzene/cyclohexane mixture) or by column chromatography on silica (B1680970) gel to obtain a white solid.[1][3]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Fischer esterification of 3-hydroxybenzoic acid.

References

Application Notes and Protocols: Methyl 3-Hydroxybenzoate as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methyl 3-hydroxybenzoate and its derivatives as versatile precursors in the synthesis of active pharmaceutical ingredients (APIs). The following sections detail the synthetic routes for notable pharmaceuticals, present quantitative data for key reactions, and provide comprehensive experimental protocols.

Introduction

This compound is a readily available aromatic compound featuring both a hydroxyl and a methyl ester functional group. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry. Its derivatives serve as key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and other therapeutic agents.

Application 1: Synthesis of Gefitinib (B1684475) Analogues

Methyl 3-hydroxy-4-methoxybenzoate, a derivative of this compound, is a key starting material for the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The overall synthetic strategy involves a multi-step process including O-alkylation, nitration, reduction, cyclization, chlorination, and amination.[1][2][3] A novel synthetic route has been reported to produce Gefitinib with an overall yield as high as 37.4%.[1][2] While the primary source for this specific synthesis has been retracted, the described chemical transformations are fundamental and have been applied in the synthesis of other Gefitinib analogues.[4]

Quantitative Data for Gefitinib Analogue Synthesis

The following table summarizes the reported yields for the key steps in the synthesis of a Gefitinib analogue.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1. O-Alkylation | Alkylation of the hydroxyl group | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 1-bromo-3-chloropropane (B140262), K₂CO₃, DMF | 94.7% |

| 2. Nitration | Electrophilic aromatic substitution | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Nitric acid, Acetic acid, Acetic anhydride (B1165640) | - |

| 3. Reduction | Reduction of the nitro group | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Powdered iron, Acetic acid, Methanol (B129727) | 77% |

| 4. Cyclization | Formation of the quinazolinone ring | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 7-(3-chloropropoxy)-6-methoxyquinazolin-4(3H)-one | Formamidine (B1211174) acetate (B1210297), Ethanol | - |